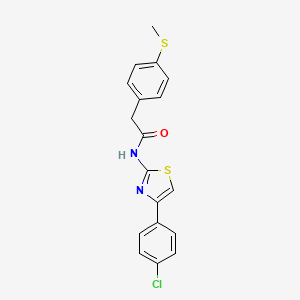![molecular formula C9H14N2O4S B2512417 1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937611-13-7](/img/structure/B2512417.png)
1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with isopropylsulfonamide under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the sulfonamide bond. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other substituents. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme activity and to develop new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. Its sulfonamide group is known for its antibacterial and anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group in the compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with enzymes and other proteins makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-1H-pyrrole-2-carboxylic acid: This compound lacks the sulfonamide group, making it less versatile in terms of biological activity.
4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid: This compound lacks the methyl group on the pyrrole ring, which may affect its chemical reactivity and biological properties.
1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole: This compound lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-methyl-4-(propan-2-ylsulfamoyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-6(2)10-16(14,15)7-4-8(9(12)13)11(3)5-7/h4-6,10H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVNUHLHRQWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)
amine hydrochloride](/img/structure/B2512339.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2512342.png)

![3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID](/img/structure/B2512346.png)



![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)
![N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2512354.png)


